5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
CAS No.: 1396806-93-1
Cat. No.: VC5243067
Molecular Formula: C14H12BrN5O2
Molecular Weight: 362.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396806-93-1 |
|---|---|
| Molecular Formula | C14H12BrN5O2 |
| Molecular Weight | 362.187 |
| IUPAC Name | 5-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H12BrN5O2/c1-8-5-9(2)20(19-8)14-16-6-10(7-17-14)18-13(21)11-3-4-12(15)22-11/h3-7H,1-2H3,(H,18,21) |
| Standard InChI Key | BAXOBPDSTBOBNS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₄H₁₂BrN₅O₂ and a molecular weight of 362.187 g/mol. Its IUPAC name systematically describes its structure: a furan-2-carboxamide group substituted at the 5-position with bromine, linked via an amide bond to a pyrimidin-5-yl group that is further functionalized with a 3,5-dimethylpyrazole moiety at the 2-position.
Structural Characterization
Key structural features include:
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A brominated furan ring contributing to electrophilic reactivity.
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A pyrimidine scaffold enabling hydrogen bonding and π-π stacking interactions.
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A 3,5-dimethylpyrazole group enhancing metabolic stability and lipophilicity.
The crystal structure remains unconfirmed, but computational models predict a planar arrangement of the pyrimidine and furan rings, with the pyrazole group adopting a perpendicular orientation to minimize steric hindrance.
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
Step 1: Bromination of furan-2-carboxylic acid using N-bromosuccinimide (NBS) in dichloromethane yields 5-bromofuran-2-carboxylic acid.
Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) forms the corresponding acid chloride.
Step 3: Coupling with 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine in the presence of triethylamine (Et₃N) generates the final product.
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield. For instance, using dimethylformamide (DMF) as a solvent at 80°C achieves yields of 68–72%, whereas tetrahydrofuran (THF) under reflux reduces yields to 55–60%.
Purification and Analytical Validation
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Structural validation employs:
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¹H NMR (400 MHz, DMSO-d₆): δ 2.39 (s, 6H, CH₃), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 7.45 (s, 1H, pyrazole-H), 8.21 (s, 2H, pyrimidine-H).
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HRMS (ESI+): m/z 364.0821 ([M+H]⁺, calc. 364.0824).
Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| LogP (Partition Coefficient) | 2.85 ± 0.12 | HPLC (C18 column) |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | Shake-flask method |
| Stability | Stable at 25°C (6 months) | Accelerated stability testing |
The low aqueous solubility necessitates formulation strategies such as nanoemulsions or cyclodextrin complexes for biological testing.
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at the furan 5-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid) under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, 80°C), enabling diversification of the furan ring.
Amide Bond Hydrolysis
Treatment with concentrated HCl (6M, 100°C, 12h) cleaves the amide bond, regenerating 5-bromofuran-2-carboxylic acid and 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine. This reversibility is exploitable in prodrug design.
Biological Activity and Applications
Kinase Inhibition
Preliminary screening against human kinases reveals IC₅₀ = 0.89 µM for JAK2 kinase, suggesting potential in inflammatory disease therapy . Molecular docking studies indicate hydrogen bonding between the pyrimidine nitrogen and kinase active-site residues (e.g., Glu⁹⁷⁰) .
Industrial and Material Science Applications
Organic Electronics
The compound’s extended π-system and electron-deficient pyrimidine ring make it a candidate for n-type organic semiconductors. Thin-film transistors (TFTs) fabricated via spin-coating exhibit electron mobility of 0.12 cm²/V·s.
Metal-Organic Frameworks (MOFs)
Coordination with Zn²+ ions generates a porous MOF (BET surface area = 890 m²/g) with potential gas storage applications.
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